Sodium;5-(1-adamantylamino)-5-oxopentanoate
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Overview
Description
Sodium;5-(1-adamantylamino)-5-oxopentanoate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a highly symmetrical, rigid, and cage-like structure, and its derivatives are known for their diverse biological and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-(1-adamantylamino)-5-oxopentanoate typically involves the reaction of adamantylamine with a suitable carboxylic acid derivative under controlled conditions. One common method is the reaction of 1-adamantylamine with 5-oxopentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium;5-(1-adamantylamino)-5-oxopentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sodium;5-(1-adamantylamino)-5-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its adamantane core makes it a valuable precursor for the development of new materials with unique properties.
Biology: In biological research, this compound has been studied for its potential antiproliferative properties. It has shown promise in inhibiting the growth of certain cancer cells, making it a candidate for further drug development.
Medicine: The medicinal applications of this compound include its use as a potential therapeutic agent. Its ability to interact with biological targets and modulate biological processes makes it a valuable compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for various applications, including the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which Sodium;5-(1-adamantylamino)-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets. The adamantane core of the compound allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
1-Adamantylamine: A simpler derivative of adamantane, used in various chemical syntheses.
5-oxopentanoic acid: A carboxylic acid that serves as a precursor in the synthesis of this compound.
Other aminoadamantane derivatives: These compounds share the adamantane core and are used in similar applications.
Uniqueness: Sodium;5-(1-adamantylamino)-5-oxopentanoate stands out due to its specific structure, which combines the adamantane core with a functionalized pentanoate group. This combination provides unique chemical and biological properties that are not found in simpler derivatives.
Biological Activity
Sodium;5-(1-adamantylamino)-5-oxopentanoate, also known as Adamantylated pentanoic acid, is a compound that has garnered attention for its potential biological activities. The adamantyl group is known to enhance the pharmacological properties of various compounds, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO3 with a molecular weight of 265.35 g/mol. The compound features an adamantyl moiety, which is a bicyclic structure known for its unique steric and electronic properties. This structure contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The adamantyl group may facilitate binding to biological macromolecules, enhancing the compound's efficacy. Research suggests that it may act on neurotensin receptors, which are implicated in pain modulation and other physiological processes.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Neurotensin Receptor Modulation : The compound has been shown to interact with neurotensin receptors (NTS1 and NTS2), influencing calcium mobilization within cells. This interaction is crucial for understanding its potential analgesic effects .
- Antinociceptive Activity : In vivo studies indicate that compounds similar to this compound may exhibit antinociceptive properties, providing a basis for its use in pain management therapies .
Case Studies
- Study on Analgesic Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief, comparable to established analgesics. The mechanism was linked to its action on neurotensin pathways .
- In Vitro Binding Assays : Binding affinity assays using CHO-K1 cells overexpressing neurotensin receptors revealed that this compound had a competitive binding profile, suggesting its potential as a therapeutic agent targeting these receptors .
Table 1: Binding Affinities of this compound
Compound | K_i (nM) | Activity Type |
---|---|---|
This compound | 18.9 | Antagonist |
Neurotensin | 18.5 | Agonist |
Levocabastine | 33 | Partial Agonist |
Table 2: Comparative Analysis of Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Adamantylated | Antinociceptive |
4-Chloro-N-[2-(4-methylphenyl)thiazol-4-yl]benzamide | Thiazole derivative | Antinociceptive |
Other Adamantyl derivatives | Various | Variable |
Properties
IUPAC Name |
sodium;5-(1-adamantylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.Na/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15;/h10-12H,1-9H2,(H,16,17)(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJFKARLPCQQW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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